4-Chloromethyl-7-benzyloxy-2H-chromen-2-one

Catalog No.
S14773991
CAS No.
828265-69-6
M.F
C17H13ClO3
M. Wt
300.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloromethyl-7-benzyloxy-2H-chromen-2-one

CAS Number

828265-69-6

Product Name

4-Chloromethyl-7-benzyloxy-2H-chromen-2-one

IUPAC Name

4-(chloromethyl)-7-phenylmethoxychromen-2-one

Molecular Formula

C17H13ClO3

Molecular Weight

300.7 g/mol

InChI

InChI=1S/C17H13ClO3/c18-10-13-8-17(19)21-16-9-14(6-7-15(13)16)20-11-12-4-2-1-3-5-12/h1-9H,10-11H2

InChI Key

DPKFXKRLUDIOHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)CCl

4-Chloromethyl-7-benzyloxy-2H-chromen-2-one is a synthetic compound belonging to the class of coumarin derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features a chromenone core substituted with a chloromethyl group at the 4-position and a benzyloxy group at the 7-position. This unique substitution pattern contributes to its chemical reactivity and biological properties.

The structure of 4-chloromethyl-7-benzyloxy-2H-chromen-2-one can be represented as follows:

C16H15ClO3\text{C}_{16}\text{H}_{15}\text{ClO}_3

This compound has garnered interest due to its potential applications in drug development, particularly as an inhibitor of various enzymes and receptors.

, primarily due to the presence of reactive functional groups:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, leading to the formation of amine derivatives.
  • Alkylation: The benzyloxy group can participate in alkylation reactions, allowing for further functionalization of the compound.
  • Reduction: The compound can be reduced to yield hydroxyl derivatives, enhancing its solubility and biological activity.

These reactions are essential for modifying the compound to enhance its pharmacological properties or to create analogs with improved efficacy.

Research has indicated that 4-chloromethyl-7-benzyloxy-2H-chromen-2-one exhibits significant biological activities, including:

  • Inhibition of Monoamine Oxidase B: This compound has been studied for its ability to inhibit monoamine oxidase B, an enzyme involved in the metabolism of neurotransmitters. Such inhibition is relevant for treating neurodegenerative diseases like Parkinson's disease .
  • Anticholinesterase Activity: It also shows potential as an anticholinesterase agent, which can be beneficial in treating Alzheimer’s disease by increasing acetylcholine levels in the brain .
  • Antioxidant Properties: Some studies suggest that coumarin derivatives possess antioxidant properties, which can protect cells from oxidative stress .

The synthesis of 4-chloromethyl-7-benzyloxy-2H-chromen-2-one typically involves several steps:

  • Preparation of 7-Hydroxycoumarin: Starting from commercially available 7-hydroxycoumarin, a chloromethylation reaction is performed using chloromethyl methyl ether or epichlorohydrin under acidic conditions.
  • Alkylation with Benzyl Bromide: The resulting chloromethyl intermediate is then reacted with benzyl bromide in the presence of a base (e.g., potassium carbonate) to introduce the benzyloxy group.
  • Purification: The final product is purified through techniques such as recrystallization or chromatography.

This multi-step synthesis allows for precise control over the functional groups present in the final compound .

The applications of 4-chloromethyl-7-benzyloxy-2H-chromen-2-one are diverse:

  • Pharmaceutical Development: Due to its enzyme inhibitory properties, it serves as a lead compound for developing drugs targeting neurodegenerative diseases.
  • Research Tool: It is used in biochemical research to study enzyme mechanisms and interactions within biological systems.

Interaction studies have shown that 4-chloromethyl-7-benzyloxy-2H-chromen-2-one interacts with various biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions are critical for its inhibitory effects on enzymes like monoamine oxidase B and acetylcholinesterase . Molecular docking studies have provided insights into binding affinities and modes of action, helping optimize this compound for therapeutic use.

Several compounds share structural similarities with 4-chloromethyl-7-benzyloxy-2H-chromen-2-one. Here are some notable examples:

Compound NameStructureUnique Features
4-(Chloromethyl)-7-hydroxycoumarinStructureLacks benzyloxy group; focuses on hydroxyl activity
7-(Benzyloxy)-4-trifluoromethyl-coumarinStructureContains trifluoromethyl; enhances lipophilicity
6-Chloro-7-(benzyloxy)-4-phenylcoumarinStructureSubstituted at position 6; potential for different enzyme interactions

Uniqueness

The unique combination of a chloromethyl group and a benzyloxy substituent at specific positions distinguishes 4-chloromethyl-7-benzyloxy-2H-chromen-2-one from other coumarins, providing it with specific enzyme inhibitory activities that may not be present in structurally similar compounds.

Pechmann Condensation Strategies for Coumarin Core Formation

The Pechmann condensation remains the cornerstone for constructing the coumarin scaffold, leveraging the reaction between phenols and β-ketoesters under acidic conditions. For 4-chloromethyl-7-benzyloxy-2H-chromen-2-one, the core synthesis begins with resorcinol derivatives and β-ketoester precursors. Resorcinol’s high reactivity, attributed to its two electron-donating hydroxyl groups, facilitates rapid transesterification and cyclization under mild acidic conditions.

Mechanistic Insights:
The reaction proceeds via initial protonation of the β-ketoester’s carbonyl group, followed by nucleophilic attack by the phenol’s hydroxyl group to form an intermediate ester. Intramolecular cyclization then generates the coumarin lactone ring, with dehydration completing the process. Theoretical studies confirm that the oxo-form of the β-ketoester, rather than its enolic tautomer, is the reactive species.

Optimization Strategies:

  • Catalyst Selection: Traditional mineral acids (H₂SO₄, HCl) yield high conversions but pose environmental and safety challenges. Recent work highlights Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticles as efficient Lewis acid catalysts, offering recyclability and reduced waste.
  • Solvent Systems: Deep eutectic solvents (DES), such as choline chloride–tartaric acid mixtures, enable greener synthesis by acting as both solvent and catalyst, achieving yields >85% at 110°C.
CatalystTemperature (°C)Yield (%)Recyclability (cycles)
H₂SO₄12078Not applicable
Zn₀.₉₂₅Ti₀.₀₇₅O80925
DES (ChCl-TA)110884

Chloromethylation Techniques at Position 4

Introducing the chloromethyl group at position 4 requires post-condensation functionalization. Direct chloromethylation of the coumarin core is achieved using chloromethyl methyl ether (MOMCl) or paraformaldehyde–HCl systems.

Methodology:

  • Electrophilic Substitution: The electron-rich C4 position undergoes electrophilic attack by chloromethyl cations generated in situ from MOMCl and Lewis acids (e.g., ZnCl₂).
  • Vilsmeier-Haack Reaction: Alternatively, treating the coumarin with DMF and POCl₃ forms a chloromethylating agent, enabling regioselective functionalization.

Challenges and Solutions:

  • Regioselectivity: Competing reactions at C3 and C6 positions are mitigated by steric hindrance from the 7-benzyloxy group.
  • Side Reactions: Over-chlorination is minimized using stoichiometric control and low temperatures (0–5°C).

Benzyloxy Group Introduction at Position 7: Etherification Protocols

The benzyloxy group at position 7 is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling.

Etherification Strategies:

  • Direct Alkylation: Treatment of 7-hydroxycoumarin with benzyl bromide (BnBr) in the presence of K₂CO₃ or Cs₂CO₃ in DMF at 80°C achieves 85–90% yields.
  • Mitsunobu Reaction: For sterically hindered substrates, benzyl alcohol and DIAD/PPh₃ facilitate etherification under milder conditions.

Comparative Analysis:

MethodConditionsYield (%)Purity (%)
Direct AlkylationK₂CO₃, DMF, 80°C8895
MitsunobuDIAD, PPh₃, RT8297

Microwave-Assisted Synthesis Optimization

Microwave irradiation significantly accelerates key steps, reducing reaction times from hours to minutes.

Applications:

  • Pechmann Condensation: A 15-minute microwave cycle at 150°C achieves 94% yield using Zn₀.₉₂₅Ti₀.₀₇₅O NPs, versus 6 hours conventionally.
  • Chloromethylation: Microwave-assisted Vilsmeier-Haack reactions complete in 10 minutes with 89% yield.

Energy Efficiency:
Microwave systems reduce energy consumption by 60–70%, aligning with green chemistry principles.

Solid-Phase Catalytic Systems for Green Chemistry Approaches

Heterogeneous catalysts enhance sustainability by enabling recyclability and reducing waste.

Notable Systems:

  • Zeolite-Encapsulated Catalysts: H-Y zeolites functionalized with sulfonic acid groups achieve 90% yield in Pechmann reactions and retain activity over 7 cycles.
  • Magnetic Nanoparticles: Fe₃O₄@SiO₂-SO₃H catalysts simplify separation via external magnets, offering 88% yield and 5 reuses without significant loss.

Environmental Metrics:

CatalystE-FactorPMI (Process Mass Intensity)
H₂SO₄12.445
Fe₃O₄@SiO₂-SO₃H2.18.5

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Exact Mass

300.0553220 g/mol

Monoisotopic Mass

300.0553220 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-10

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